molecular formula C7H9N3O3 B187205 Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate CAS No. 20187-46-6

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Cat. No.: B187205
CAS No.: 20187-46-6
M. Wt: 183.16 g/mol
InChI Key: GGHDCMZITFQXRE-UHFFFAOYSA-N
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Description

Ethyl Cytosine-5-carboxylate is a reagent for the synthesis of cytidine-5-carboxylic acid, which are potential anticancer agents.

Mechanism of Action

Target of Action

The primary target of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is Dihydroneopterin aldolase . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a coenzyme involved in the transfer of one-carbon units during various metabolic processes.

Mode of Action

It is believed to interact with its target enzyme, dihydroneopterin aldolase, potentially inhibiting its function . This interaction could lead to changes in the metabolic processes that rely on the enzyme’s activity.

Biochemical Pathways

The affected biochemical pathway is the tetrahydrofolate biosynthesis pathway. By interacting with Dihydroneopterin aldolase, this compound could disrupt the production of tetrahydrofolate, affecting downstream metabolic processes that rely on this coenzyme .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of Dihydroneopterin aldolase. This could lead to a decrease in the production of tetrahydrofolate, affecting various metabolic processes that rely on this coenzyme .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells . .

Properties

IUPAC Name

ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHDCMZITFQXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277303
Record name ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20187-46-6
Record name 20187-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20187-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20187-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
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Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
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Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
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Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
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Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
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Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

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